molecular formula C12H14FNO4 B8484052 Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-

Cat. No.: B8484052
M. Wt: 255.24 g/mol
InChI Key: UTVJFITUVRCJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the benzene ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- primarily involves the protection and deprotection of amino groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is unique due to the presence of both the Boc-protected amino group and the fluorine atom on the benzene ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

UTVJFITUVRCJJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

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